Thymoquinone

概要

準備方法

合成経路と反応条件: チモキノンは、様々な方法で合成することができます。 一般的な合成経路の1つは、過マンガン酸カリウムやクロム酸などの酸化剤を用いた、モノテルペンフェノールであるチモールの酸化です . 別の方法には、γ-テルピネンの脱水素化、続いて芳香族化によるp-シメンの生成、続いてチモールへの水酸化、続いてチモキノンへの酸化が含まれます .

工業生産方法: チモキノンの工業生産は、主にニゲラサチバ種子からの抽出によって行われます。 種子を水蒸気蒸留にかけると、チモキノンを含む精油が得られます . マセレーション、パーコレーション、超音波支援抽出などの様々な抽出方法が用いられており、チモキノンの収率を最適化しています . これらのうち、メタノールを用いたパーコレーション法が最も効果的であることが判明しています .

3. 化学反応解析

反応の種類: チモキノンは、次のような様々な化学反応を起こします。

酸化: チモキノンはさらに酸化されて、二量体化合物であるジチモキノンを形成することができます.

還元: チモキノンは還元されて、ジヒドロチモキノンを形成することができます。ジヒドロチモキノンは、チモキノンとは異なる生物学的活性を持っています.

一般的な試薬と条件:

主な生成物:

酸化: ジチモキノン.

還元: ジヒドロチモキノン.

置換: 各種置換チモキノン誘導体.

4. 科学研究への応用

化学: チモキノンは、様々な生物活性化合物を合成するための前駆体として用いられています.

生物学: チモキノンは、いくつかの生物学的経路を調節することが示されており、生物学研究において貴重なツールとなっています.

医学: チモキノンは、有望な抗癌剤、抗炎症剤、抗酸化剤としての特性を示しています。 さらに、糖尿病、心臓血管疾患、神経変性疾患の管理にも可能性を示しています.

化学反応の分析

Types of Reactions: Thymoquinone undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form dithis compound, a dimeric compound.

Reduction: It can be reduced to form dihydrothis compound, which exhibits different biological activities.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Dithis compound.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Chemistry: Thymoquinone is used as a precursor for synthesizing various bioactive compounds.

Medicine: this compound exhibits promising anticancer, anti-inflammatory, and antioxidant properties. Additionally, it has shown potential in managing diabetes, cardiovascular diseases, and neurodegenerative disorders.

作用機序

チモキノンは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

チモキノンは、そのユニークな特性により、他のキノンやモノテルペンと比較されることが多いです。

類似化合物: ジチモキノン、p-シメン-2,5-ジオン、p-メンタ-3,6-ジエン-2,5-ジオン.

ユニークさ: 他の類似化合物とは異なり、チモキノンは、強力な抗癌作用や抗炎症作用など、幅広い生物学的活性を持っています.

チモキノンは、その潜在的な治療効果と多様な生物学的活性により、現在も広範囲にわたる研究の対象となっています。そのユニークな特性と作用機序により、化学、生物学、医学、産業の分野において貴重な化合物となっています。

特性

IUPAC Name |

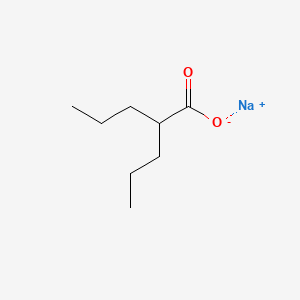

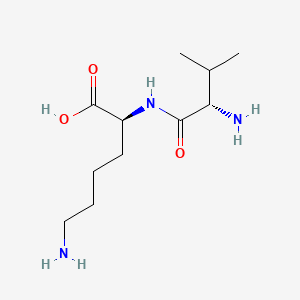

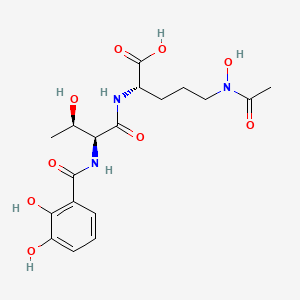

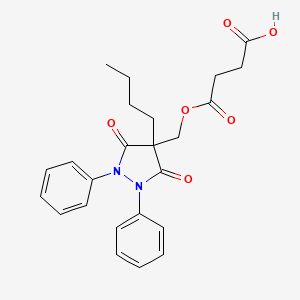

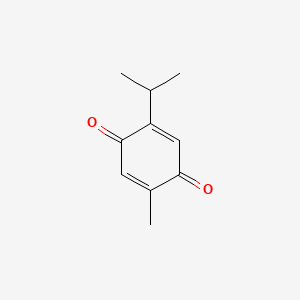

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQHJBNSCLWCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060079 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2. | |

| Record name | Thymoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

490-91-5 | |

| Record name | Thymoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O60IE26NUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Thymoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thymoquinone exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis (programmed cell death) in cancer cells by modulating the expression of key apoptotic proteins. Studies have shown that it downregulates anti-apoptotic proteins like Bcl-2 and c-FLIP while upregulating pro-apoptotic proteins like Bax and BAD. [, ] This disruption of the balance between pro- and anti-apoptotic proteins leads to caspase activation and subsequent apoptosis.

- Cell Cycle Arrest: this compound can induce cell cycle arrest, halting the uncontrolled proliferation characteristic of cancer cells. [] Further research is needed to fully elucidate the specific phases of the cell cycle targeted by this compound in different cancer types.

- Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to suppress metastasis and reverse EMT in prostate cancer cells by downregulating the TGF-β/Smad2/3 signaling pathway. [] This suggests a potential role for this compound in preventing cancer progression and metastasis.

- Reactive Oxygen Species (ROS) Generation: In some cancer cells, this compound triggers the production of ROS and superoxide, leading to oxidative stress and ultimately, cell death. [] This mechanism may contribute to its selective toxicity towards cancer cells, which are often under higher oxidative stress than normal cells.

- Disruption of Microtubule Dynamics: Research suggests that this compound interferes with microtubule polymerization, potentially by binding to β-tubulin. [] This disruption can activate the spindle checkpoint, leading to cell cycle arrest and potentially apoptosis in rapidly dividing cancer cells.

Q2: How does this compound affect inflammation?

A2: this compound displays anti-inflammatory properties by:

- Modulating Inflammatory Cytokines: Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α while promoting the expression of the anti-inflammatory cytokine IL-10. [] This modulation of the inflammatory response contributes to its protective effects in various inflammatory conditions.

- Inhibiting NF-κB Activation: this compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation. [, ] By inhibiting NF-κB, this compound can downregulate the expression of pro-inflammatory genes, thus dampening the inflammatory response.

Q3: What is the chemical structure of this compound?

A3: this compound is a naturally occurring benzoquinone.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like UV-Vis spectroscopy and NMR have been employed to characterize this compound. [, ] Further information on specific spectral data can be found in the referenced research articles.

Q5: How does the route of administration affect this compound's efficacy?

A5: The route of administration can impact this compound's efficacy. For example, in studies investigating its effects on neuropathic pain, intraperitoneal administration demonstrated better efficacy compared to oral administration. [, ] This difference highlights the importance of considering the route of administration when evaluating this compound's therapeutic potential.

Q6: What types of in vitro models have been used to study this compound?

A6: A variety of cell lines have been employed to study this compound's effects in vitro, including:

- Non-cancer cell lines: Human Embryonic Kidney cells (HEK293). []

- Primary cells: Mouse bone marrow-derived dendritic cells. []

Q7: What in vivo models have been used to study this compound's effects?

A7: Researchers have employed several animal models to evaluate this compound's therapeutic potential, including:

- Diabetes: Streptozotocin-induced diabetic rats to assess this compound's effects on glucose levels, insulin levels, and oxidative stress. [, ]

- Parkinson's Disease: 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in rats to evaluate its neuroprotective effects and impact on miRNA expression. []

- Arthritis: Collagen-induced arthritis in rats to investigate its anti-inflammatory and antioxidant effects. []

- Cerebral Ischemia: Transient middle cerebral artery occlusion (tMCAO) in rats to assess its neuroprotective effects and impact on brain metabolites. [, ]

- Neuropathic Pain: Chronic constrictive injury of the sciatic nerve in rats to evaluate its analgesic effects. [, ]

- Testicular Torsion: Testicular torsion model in rats to determine its protective effects against oxidative injury. []

- Acoustic Trauma: Acoustic trauma model in rats to investigate its potential to protect against inner-ear damage. []

- Cadmium Toxicity: Cadmium-induced stress in germinated lentil seeds to assess its protective effects. []

Q8: What are the challenges associated with this compound's formulation?

A8: this compound's poor aqueous solubility and low skin permeability pose challenges for its formulation and delivery. []

Q9: How can these challenges be addressed?

A9: Researchers are exploring various strategies to enhance this compound's bioavailability, including:

- Nanoemulsions: Formulating this compound into nanoemulsions can improve its solubility, stability, and skin penetration, thereby enhancing its topical efficacy for wound healing. []

- Liposomes: Encapsulating this compound in liposomes can enhance its delivery, stability, and cellular uptake. [] This approach may improve its therapeutic efficacy and reduce potential side effects.

Q10: What analytical techniques are used to quantify this compound?

A10: Several analytical methods have been employed to quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for quantifying this compound in various matrices, including plant extracts and formulations. [, ]

- Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (SID GC-MS): This highly accurate and precise method utilizes a deuterated this compound internal standard for quantifying this compound in complex matrices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。